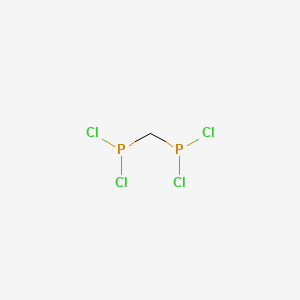
1-(3-Chlor-2-methylphenyl)-2-thioharnstoff
Übersicht
Beschreibung
1-(3-Chloro-2-methylphenyl)-2-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science. This compound, in particular, has garnered attention due to its potential biological activities and its role as a building block in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Wirkmechanismus
Target of Action
The primary target of the compound 1-(3-Chloro-2-methylphenyl)-2-thiourea is the enzyme urease . Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .
Mode of Action
The compound 1-(3-Chloro-2-methylphenyl)-2-thiourea interacts with its target, urease, by inhibiting its activity . This interaction results in the prevention of the conversion of urea to ammonia and carbon dioxide, which are the products of the urease-catalyzed reaction .
Biochemical Pathways
The inhibition of urease by 1-(3-Chloro-2-methylphenyl)-2-thiourea affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can lead to a decrease in the production of ammonia, potentially affecting various downstream processes such as the regulation of acid-base balance in the body .
Pharmacokinetics
The physicochemical properties of the compound, such as its solubility and stability, can influence its bioavailability .
Result of Action
The molecular and cellular effects of the action of 1-(3-Chloro-2-methylphenyl)-2-thiourea primarily involve the inhibition of urease activity. This can lead to a decrease in the production of ammonia, potentially affecting various cellular processes such as protein synthesis and energy metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Chloro-2-methylphenyl)-2-thiourea. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its interaction with urease . Additionally, the presence of other substances, such as inhibitors or activators of urease, can also affect the action of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Chloro-2-methylphenyl)-2-thiourea can be synthesized through the reaction of 3-chloro-2-methylaniline with thiocarbonyldiimidazole. The reaction typically takes place in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the synthesis of 1-(3-Chloro-2-methylphenyl)-2-thiourea may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloro-2-methylphenyl)-2-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chloro-2-methylphenyl)-3-phenylthiourea
- 1-(3-Chloro-2-methylphenyl)-2-isothiourea
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
1-(3-Chloro-2-methylphenyl)-2-thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit urease with high potency sets it apart from other thiourea derivatives .
Eigenschaften
IUPAC Name |
(3-chloro-2-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c1-5-6(9)3-2-4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBGQCBZPGOVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213868 | |
| Record name | Urea, 1-(3-chloro-o-tolyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63980-70-1 | |
| Record name | N-(3-Chloro-2-methylphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63980-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1-(3-chloro-o-tolyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-(3-chloro-o-tolyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63980-70-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the structure-activity relationship (SAR) findings from the study and how modifications to the 1-(3-chloro-2-methylphenyl)-2-thiourea structure impact its potency as a urease inhibitor?
A2: The study synthesized a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, essentially modifying the core 1-(3-chloro-2-methylphenyl)-2-thiourea structure with different aromatic and aliphatic side chains. The researchers discovered that these modifications significantly influenced the inhibitory activity against jack bean urease (JBU). Notably, compound 4i, containing a specific side chain modification, displayed the most potent inhibition with an IC50 value of 0.0019 ± 0.0011 µM, surpassing the standard thiourea (IC50 = 4.7455 ± 0.0545 µM) []. This finding highlights the crucial role of specific structural modifications in enhancing the inhibitory potency against urease.
Q2: The abstract mentions computational studies. Could you elaborate on how computational chemistry and modeling were employed in this research and their significance?
A3: The researchers utilized density functional theory (DFT) calculations to understand the electronic properties of the synthesized compounds []. DFT helped in determining the HOMO-LUMO energy gap, a parameter often correlated with biological activity. They found a good correlation between the calculated HOMO-LUMO gap and the experimentally determined inhibitory activities, suggesting that compounds with a smaller energy gap tend to be more potent inhibitors []. Additionally, the study employed molecular docking and molecular dynamics simulations, providing insights into the binding modes and interactions of these inhibitors with the urease enzyme []. These computational approaches are invaluable in drug discovery as they provide a molecular-level understanding of drug-target interactions, guiding the design of more potent and selective inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1586477.png)
![4-(Piperazin-1-yl)furo[3,2-c]pyridine](/img/structure/B1586478.png)








